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Compound of Interest

Compound Name: Antiparasitic agent-14

Cat. No.: B15559522 Get Quote

DISCLAIMER: The compound "Antiparasitic agent-14" is not a specifically identified agent in

publicly available scientific literature. This technical guide has been constructed using

representative data from preliminary toxicity studies of various novel antiparasitic and

therapeutic compounds to serve as an illustrative example of a preliminary toxicity profile.

This document provides a summary of the preliminary toxicity data for the novel investigational

compound APA-14. The following sections detail the in vitro cytotoxicity, in vivo acute toxicity,

and genotoxicity findings, along with the methodologies used in these assessments.

In Vitro Cytotoxicity
The cytotoxic potential of APA-14 was evaluated against a mammalian cardiac cell line to

determine its effect on host cells. The 3-(4,5-dimethyl-2-thiazolyl)-2,5-diphenyl-2H-tetrazolium

bromide (MTT) colorimetric assay was utilized to measure cell viability after exposure to the

compound for 24 and 48 hours.

Table 1: In Vitro Cytotoxicity of APA-14 on Mammalian Cardiac Cells
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Exposure Duration 50% Lethal Concentration (LC50)

24 hours 200 µM

48 hours 50 µM

Data is representative of findings for

experimental compound VNI.[1]

In Vivo Acute Toxicity
Acute toxicity studies were conducted in a murine model to determine the maximum tolerated

dose (MTD) and observe any immediate adverse effects. A separate study using Drosophila

melanogaster was also conducted to assess dose-dependent toxicity and developmental

effects.

Table 2: Acute In Vivo Toxicity of APA-14 in Murine Model
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Administration
Route

Dosing Regimen
Maximum Tolerated
Dose (MTD)

Observations

Oral (PO) Single Dose 200 mg/kg

No mortality or

significant clinical

signs of toxicity

observed below this

dose.

Oral (PO)
Multiple Doses (7

days)
100 mg/kg

No significant

differences in body

weight or clinical

chemical,

hematological, or

histopathological

changes.

Data is representative

of findings for

experimental FAK

inhibitor Y15 (inhibitor

14).[2]

Table 3: Acute In Vivo Toxicity of APA-14 in Drosophila melanogaster Model

Concentration Observations

< 10 mg/ml Not significantly effective.

10 mg/ml
Acute toxic effect, significant delay in the

developmental cycle, reduced weight and size.

> 15 mg/ml

Strong larvicidal effect, deformity in cellular

architecture, DNA fragmentation, and premature

apoptosis.

Data is representative of findings for

antimicrobial peptides AMPs LR14.[3]
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Genotoxicity
The genotoxic potential of APA-14 was assessed using an in vivo micronucleus test in a murine

model. The assay evaluates the ability of a substance to cause chromosomal damage.

Table 4: In Vivo Genotoxicity Assessment of APA-14

Assay Model
Doses Tested
(mg/kg)

Result

Micronucleus Test Murine 50, 100, 200

No significant

increase in

micronucleus

formation.

Data is representative

of findings for

conotoxin lt14a.[4]

Experimental Protocols
In Vitro Cytotoxicity: MTT Assay
The cytotoxicity of APA-14 was assessed using the MTT colorimetric assay.[1][5]

Cell Culture: Uninfected mammalian cardiac cells were cultured in Dulbecco's Modified

Eagle Medium (DMEM) at 37°C.

Treatment: Cells were incubated in 96-well plates in the presence of varying concentrations

of APA-14 for 24 and 48 hours. A stock solution (5 mM) was prepared in dimethyl sulfoxide

(DMSO), with the final solvent concentration not exceeding 0.6%.

Assay: After incubation, the MTT reagent was added to each well. The reagent is reduced by

viable cells to form a purple formazan product.

Data Analysis: The absorbance was measured using an ELISA reader at 570 nm. The cell

death rates were calculated relative to untreated control cells to determine the LC50 values.
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In Vivo Acute Toxicity: Murine Model
Acute oral toxicity was evaluated in BALB/c mice.[1][2]

Animal Model: Female BALB/c mice were used for the study.

Administration: For the single-dose study, APA-14 was administered once via oral gavage at

escalating doses. For the multiple-dose study, the compound was administered orally for 7

consecutive days.

Observation: Animals were monitored for mortality, clinical signs of toxicity, and changes in

body weight.

Analysis: At the end of the study period, blood samples were collected for hematological and

clinical chemistry analysis. Key organs were harvested for histopathological examination to

identify any treatment-related changes.

Genotoxicity: In Vivo Micronucleus Test
The potential for APA-14 to induce chromosomal damage was evaluated via the micronucleus

test in mice.[4][6]

Animal Model: Mice were administered three different doses of APA-14 (50, 100, and 200

mg/kg).

Sample Collection: Bone marrow or peripheral blood samples were collected at specified

time points after administration.

Slide Preparation: Blood smears were prepared and stained to visualize erythrocytes.

Microscopic Analysis: The frequency of micronucleated polychromatic erythrocytes (MN-

PCEs) was scored by analyzing a predetermined number of cells under a microscope. An

increase in the frequency of MN-PCEs compared to a control group indicates genotoxic

potential.

Visualizations
Experimental Workflow: In Vitro Cytotoxicity
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The following diagram outlines the workflow for determining the in vitro cytotoxicity of APA-14

using the MTT assay.
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Click to download full resolution via product page

Workflow for the MTT Cytotoxicity Assay.
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Hypothetical Signaling Pathway: Inhibition of Parasite
Growth
This diagram illustrates a hypothetical mechanism of action where APA-14 inhibits a critical

signaling pathway for parasite survival, such as one involving sterol biosynthesis, leading to

apoptosis. The inhibition of the p21-activated kinase (PAK1) has been implicated in the

anticancer effects of some antiparasitic drugs and is used here for illustrative purposes.[7][8]

Host Cell

Parasite

Host Cell Processes

APA-14

Low Cytotoxicity
(at therapeutic doses)

PAK1 Kinase

Inhibits

Akt/mTOR Pathway

Activates

Proliferation &
Survival Signaling Apoptosis

Inhibits

Click to download full resolution via product page

Hypothetical MOA of APA-14 via PAK1 Pathway Inhibition.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. In Vitro and In Vivo Studies of the Antiparasitic Activity of Sterol 14α-Demethylase
(CYP51) Inhibitor VNI against Drug-Resistant Strains of Trypanosoma cruzi - PMC
[pmc.ncbi.nlm.nih.gov]

2. In vivo toxicity, metabolism and pharmacokinetic properties of FAK inhibitor 14 or Y15 (1,
2, 4, 5-benzenetetramine tetrahydrochloride) - PubMed [pubmed.ncbi.nlm.nih.gov]

3. In vivo Toxicity Assessment of Antimicrobial Peptides (AMPs LR14) Derived from
Lactobacillus plantarum Strain LR/14 in Drosophila melanogaster - PubMed
[pubmed.ncbi.nlm.nih.gov]

4. Acute toxicity and micronucleus test of conotoxin lt14a in mice - PubMed
[pubmed.ncbi.nlm.nih.gov]

5. Screening and evaluation of antiparasitic and in vitro anticancer activities of Panamanian
endophytic fungi - PMC [pmc.ncbi.nlm.nih.gov]

6. researchgate.net [researchgate.net]

7. Sterol 14alpha-Demethylase (CYP51) as a Therapeutic Target for Human
Trypanosomiasis and Leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]

8. Ivermectin, a potential anticancer drug derived from an antiparasitic drug - PMC
[pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Preliminary Toxicity Profile of Antiparasitic Agent-14
(APA-14)]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15559522#antiparasitic-agent-14-preliminary-toxicity-
data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15559522?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15559522?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

